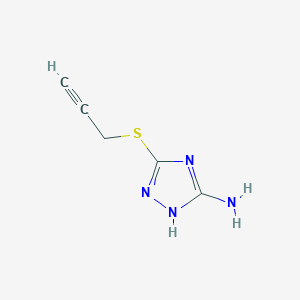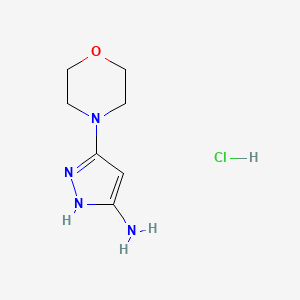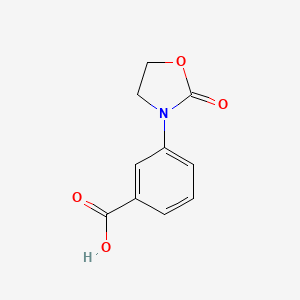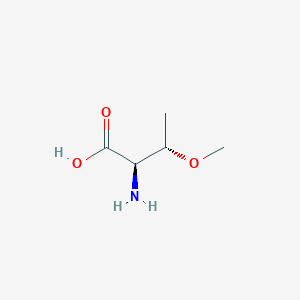
3-(2-丙炔基硫烷基)-1H-1,2,4-三唑-5-胺
描述
The description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as its IUPAC name, CAS number, and common names if any .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This can include various chemical reactions, the conditions under which these reactions occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. It can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through various experimental methods .科学研究应用
杀菌活性:对 1H-1,2,4-三唑-5-胺衍生物的研究(例如基于吩嗪-1-羧酸合成的衍生物)显示出对植物病原体具有很强的杀菌活性。具有类似结构的化合物在控制水稻纹枯病(一个重要的农业问题)方面显示出有希望的疗效,表明它们作为杀菌剂的潜力 (Li 等人,2020)。
合成和结构分析:已经对各种 1H-1,2,4-三唑衍生物的合成和结构进行了研究。其中包括对其互变异构形式和络合剂合成的研究,可能有助于更深入地了解它们的化学性质 (Buzykin 等人,2008)。
无催化剂和无溶剂合成:在无催化剂和无溶剂条件下对 1H-1,2,4-三唑衍生物进行区域选择性合成的研究提供了对更可持续、更高效的化学合成方法的见解。这些研究有助于绿色化学领域和新合成途径的发展 (Moreno-Fuquen 等人,2019)。
植物中的生长调节活性:1H-1,2,4-三唑衍生物已显示出作为植物生长调节剂的潜力。研究表明,含有这种支架的某些化合物可以刺激植物生长,这可能在农业和园艺中得到应用 (Eliazyan 等人,2011)。
作用机制
Target of Action
Compounds with similar structures, such as iodopropynyl butyl carbamate (ipbc), are known to act as biocides and fungicides . They are used in various industries, including paints & coatings, wood preservatives, personal care, and cosmetics .
Mode of Action
It’s worth noting that compounds like ipbc are known to affect cell membrane permeability and fatty acids in fungi . This suggests that 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine might interact with its targets in a similar manner, leading to changes in the target organism’s cellular functions.
Biochemical Pathways
Based on the potential fungicidal activity, it can be inferred that the compound might interfere with essential biochemical pathways in fungi, leading to their growth inhibition or death .
Pharmacokinetics
It’s known that similar compounds like ipbc are extensively metabolized, with glucuronidation appearing to be the main secondary metabolic pathway . These insights might provide a preliminary understanding of the pharmacokinetics of 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine, but more research is needed for a comprehensive understanding.
Result of Action
Based on the potential fungicidal activity, it can be inferred that the compound might lead to the disruption of essential cellular functions in fungi, resulting in their growth inhibition or death .
Action Environment
It’s known that similar compounds like ipbc are stable at room temperature and in various solvents . This suggests that the compound might exhibit stability under a range of environmental conditions, but more research is needed to confirm this.
安全和危害
属性
IUPAC Name |
3-prop-2-ynylsulfanyl-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c1-2-3-10-5-7-4(6)8-9-5/h1H,3H2,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHHSSICXHMIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246596 | |
| Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53918-44-8 | |
| Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53918-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B3143855.png)




![4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione](/img/structure/B3143922.png)
![(5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3143929.png)

